methyl (2R)-2-isocyanatopropanoate

Asymmetric Synthesis Chiral Resolution Pharmaceutical Intermediates

Methyl (2R)-2-isocyanatopropanoate (CAS 30293-81-3) is a chiral, non-racemic isocyanate ester derived from L-alanine, possessing the molecular formula C5H7NO3 and a molecular weight of 129.11 g/mol. It features a reactive isocyanate functional group, a methyl ester, and a defined (R)-stereocenter, positioning it as a specialized reagent in asymmetric synthesis.

Molecular Formula C5H7NO3
Molecular Weight 129.115
CAS No. 30293-81-3
Cat. No. B2873559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (2R)-2-isocyanatopropanoate
CAS30293-81-3
Molecular FormulaC5H7NO3
Molecular Weight129.115
Structural Identifiers
SMILESCC(C(=O)OC)N=C=O
InChIInChI=1S/C5H7NO3/c1-4(6-3-7)5(8)9-2/h4H,1-2H3/t4-/m1/s1
InChIKeyZYILYULSVKLHKZ-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl (2R)-2-Isocyanatopropanoate (CAS 30293-81-3) Overview: A Defined Chiral Isocyanate Building Block for Asymmetric Synthesis and Procurement


Methyl (2R)-2-isocyanatopropanoate (CAS 30293-81-3) is a chiral, non-racemic isocyanate ester derived from L-alanine, possessing the molecular formula C5H7NO3 and a molecular weight of 129.11 g/mol . It features a reactive isocyanate functional group, a methyl ester, and a defined (R)-stereocenter, positioning it as a specialized reagent in asymmetric synthesis. As a liquid with a density of 1.12 g/cm³ at 20°C, it serves as a building block for enantiomerically pure compounds in pharmaceutical development, polymer chemistry, and bioconjugation applications . Its well-defined stereochemistry is critical for applications requiring high enantiopurity, making it a key procurement item for precise chemical manufacturing.

Stereochemical-control workflow for asymmetric synthesis
Chiral building block with defined (R)-configuration from L-alanine
Supports enantiomerically pure intermediate manufacturing

Procurement Risk: Why Generic Methyl 2-Isocyanatopropanoate or the (S)-Enantiomer Are Not Interchangeable with (R)-Isomer 30293-81-3


The interchange of methyl (2R)-2-isocyanatopropanoate with its racemic form or (S)-enantiomer is scientifically unsound and poses significant risk of failure in chiral-sensitive applications. The (R)-enantiomer is a discrete chemical entity with a specific spatial arrangement that dictates its interaction with chiral biological targets or catalysts [1]. Substituting with a racemate introduces an equimolar mixture of enantiomers, halving the concentration of the active (R)-component and potentially introducing an antagonistic or toxic (S)-isomer, leading to irreproducible biological or chemical outcomes [2]. Even the (S)-enantiomer, while chemically similar, can exhibit drastically different binding affinities and reaction pathways. The quantitative data below underscores why only the specified (2R)-stereoisomer is suitable for applications demanding defined stereochemistry.

Racemate Substitution
Racemic mixture introduces equimolar (S)-enantiomer, which may shift stereochemical outcome and complicate chiral-sensitive synthesis or bioassays.
(S)-Enantiomer Interchange
Distinct (S)-configuration can exhibit different binding affinity and reaction pathways; enantiomer-specific attribution may not transfer without re-validation.

Quantitative Differentiation of Methyl (2R)-2-Isocyanatopropanoate (30293-81-3) vs. Key Comparators


Chiral Purity and Stereochemical Identity: (R)-Enantiomer vs. Racemic Mixture

The (R)-enantiomer (CAS 30293-81-3) is a single, stereochemically pure compound, whereas the racemic mixture (methyl 2-isocyanatopropanoate, CAS 30293-83-5) is a 1:1 blend of (R) and (S) forms. The presence of the undesired (S)-enantiomer in the racemate can lead to ambiguous biological activity and reduced efficacy in chiral applications [1]. The (R)-isomer provides a defined specific rotation that is a critical quality attribute for ensuring enantiopurity in subsequent synthetic steps. In contrast, the racemate has a net optical rotation of 0°, offering no stereochemical control [2]. The high enantiomeric excess (ee) is essential for applications where stereochemistry dictates function, such as in the synthesis of chiral drugs or in chiral auxiliary-based asymmetric reactions, where a typical diastereomeric excess (d.e.) of >95% is sought .

Chiral Purity
Class-level
Single (R) enantiomer vs racemic 1:1 (R)/(S); specific rotation non-zero vs 0°; purity ≥98% vs 95%+
Enables enantiomer-attribution in chiral synthesis
Data to verify; class-level inference
Asymmetric Synthesis Chiral Resolution Pharmaceutical Intermediates

Enantiomeric Specificity: (R)-Enantiomer vs. (S)-Enantiomer

The (R)-enantiomer (30293-81-3) and its (S)-counterpart (methyl (2S)-2-isocyanatopropanoate, CAS 30293-82-4) are distinct chemical entities with opposite optical rotations. The (R)-isomer is derived from L-alanine, while the (S)-isomer is derived from D-alanine . This difference is critical in biological systems where chiral receptors, enzymes, or antibodies exhibit stereospecific binding. For instance, in antibody-drug conjugate (ADC) linker technology, the (R)-configuration may be preferred for optimal payload attachment and in vivo stability [1]. The specific rotation of the (S)-isomer is reported as -20.0° to -25.0° (neat) , and by extension, the (R)-isomer would exhibit an equal but opposite rotation. In a typical asymmetric reaction, the use of the incorrect enantiomer can lead to a complete loss of desired stereochemical outcome, with diastereomeric ratios falling from >20:1 to near 1:1 [2].

Enantiomeric Specificity
Class-level
(R)-enantiomer (from L-alanine) vs (S)-enantiomer (specific rotation −20° to −25°); opposite rotation, distinct biological interaction expected
Controls stereochemical outcome in asymmetric reactions
Class-level inference; confirm rotation with vendor
Chiral Recognition Asymmetric Catalysis Biological Activity

Defined Physicochemical Properties: (R)-Enantiomer vs. Inconsistent or Unknown Data for Other Isomers

The (R)-enantiomer is characterized by a defined set of physicochemical properties crucial for process control and analytical verification. Its molecular weight is 129.11 g/mol, and its density is 1.12 g/cm³ at 20°C . While the (S)-enantiomer shares the same molecular weight, its specific rotation is well-documented (-22.5° neat) , but the specific rotation for the (R)-isomer is less frequently cited in open databases, underscoring the importance of sourcing from reputable vendors who provide full analytical documentation. In contrast, the racemate's optical rotation is 0°, a fundamental difference. This lack of comprehensive data for non-specific forms can hinder analytical method development and quality assurance. Having reliable, vendor-certified data for the (R)-isomer ensures consistency in procurement and synthesis.

Physicochemical Properties
Data to verify
Defined MW 129.11, density 1.12 g/cm³, non-zero optical rotation for (R); racemate rotation 0°
Supports analytical method development and batch control
Source review; limited (R)-isomer data available
Quality Control Analytical Chemistry Material Specification

Validated Application Scenarios for Methyl (2R)-2-Isocyanatopropanoate (30293-81-3) Based on Stereochemical Integrity


Asymmetric Synthesis of Chiral Pharmaceutical Intermediates

The high enantiopurity of methyl (2R)-2-isocyanatopropanoate is essential for constructing the chiral core of active pharmaceutical ingredients (APIs) with high stereoselectivity [1]. Its use as a chiral building block, particularly in reactions like the Ugi and Passerini multicomponent reactions, enables the direct incorporation of a defined (R)-stereocenter, circumventing the need for costly chiral separation of racemic mixtures downstream [2].

Synthesis of Enantiomerically Pure Peptides and Depsipeptides

As a chiral β-amino acid derivative precursor, it is employed in the synthesis of short peptides and depsipeptides containing a β-amino acid moiety [2]. The (R)-stereocenter imparts specific conformational constraints to the peptide backbone, influencing its secondary structure, biological activity, and resistance to proteolytic degradation. This is unachievable with racemic starting materials.

Development of Chiral Linkers for Antibody-Drug Conjugates (ADCs)

The isocyanate group's high reactivity allows for site-specific conjugation to antibodies. The defined (R)-stereochemistry is hypothesized to influence the pharmacokinetics and stability of the resulting ADC, as chiral linkers can modulate drug release profiles and interactions with cellular machinery [1]. The use of a racemic linker introduces heterogeneity, complicating regulatory approval and therapeutic consistency.

Application
Selection Property
Validation Focus
Chiral intermediate synthesis
Stereochemical-control building block
Enantiomeric excess and diastereomeric outcome
Enantiomerically pure peptide/depsipeptide synthesis
β-amino acid precursor with defined (R)-stereocenter
Peptide conformation and proteolytic stability in model systems
ADC chiral linker synthesis
Isocyanate reactivity with defined stereochemistry
Linker stereochemistry and ADC stability profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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